2,6-Di-tert-butyl-4-nitrophenol
Overview
Description
2,6-Di-tert-butyl-4-nitrophenol, also known as this compound, is a useful research compound. Its molecular formula is C14H21NO3 and its molecular weight is 251.32 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 81682. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Benzene Derivatives - Phenols - Nitrophenols - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Characterization
- 2,6-Di-tert-butyl-4-nitrophenol (DBNP) is synthesized as a potentially powerful uncoupler of ATP-generating oxidative phosphorylation. It has been characterized using various spectroscopic methods including X-ray crystallography, differential scanning calorimetry, and NMR spectroscopy (Rivera‐Nevares et al., 1995).
Chemical Reactions and Nitration
- The nitration of di(tert-butyl)phenols, including 2,6-di-tert-butylphenol, can lead to oxidative processes, resulting in products like this compound (Vol’eva et al., 1991).
Complex Formation with Metals
- This compound forms unique complexes with metals such as copper and zinc, showing unusual metal-ligand binding motifs and differing from typical copper-phenolate interactions observed in biological and chemical catalysis (Porter et al., 2017).
Electrochemical Analysis
- Electrochemical techniques have been utilized for the determination of nitro derivatives of synthetic antioxidants like 2,6-di-tert-butyl-4-methyl-phenol, suggesting potential applications in practical analysis (Chýlková et al., 2016).
Environmental and Biological Interactions
- Studies on the metabolism and excretion of this compound in animals like rats have been conducted to understand its environmental and biological interactions (Holder et al., 1971).
Antioxidant Behavior
- Investigations into the reactions of this compound with radical intermediates have been conducted, highlighting its role as an antioxidant in various contexts (Carloni et al., 1993).
Synthesis Optimization
- Optimized synthesis methods for this compound using strong acid ion-exchange resins have been developed, achieving high yields and demonstrating the compound's utility in various applications (Zhongl, 2013).
Mechanism of Action
Target of Action
2,6-Di-tert-butyl-4-nitrophenol (DBNP) is a derivative of 2,6-di-tert-butylphenol, an antioxidant additive commonly used in gasoline, jet, and diesel fuels . The primary target of DBNP is the process of ATP-generating oxidative phosphorylation .
Mode of Action
DBNP acts as an uncoupler of oxidative phosphorylation . It disrupts the proton gradient across the inner mitochondrial membrane, leading to the dissipation of energy as heat instead of being used for ATP synthesis . This uncoupling effect is due to the nitro group in DBNP, which forms complexes with certain metal ions in an unusual nitronato-quinone resonance form .
Biochemical Pathways
The primary biochemical pathway affected by DBNP is the oxidative phosphorylation pathway, a crucial process for energy production in cells . By uncoupling this process, DBNP disrupts the normal energy metabolism in cells, potentially leading to cellular dysfunction.
Pharmacokinetics
Due to its lipophilic nature and a pka value of 68, DBNP is expected to have enhanced passive-diffusion kinetics across biological membranes at the physiological pH of 74 . This suggests that DBNP may have good bioavailability.
Result of Action
The primary result of DBNP’s action is the disruption of energy metabolism in cells due to the uncoupling of oxidative phosphorylation This can lead to a decrease in ATP production and an increase in heat production
Action Environment
Environmental factors can influence the action, efficacy, and stability of DBNP. For example, DBNP is formed when lubrication oil mist containing the antioxidant additive 2,6-di-tert-butylphenol passes through an electrostatic precipitator and is nitrated . Therefore, the presence and concentration of DBNP can be influenced by factors such as the type of fuel used and the specific conditions of combustion . Furthermore, DBNP has been detected in surface waters, suggesting that it can persist in the environment .
Safety and Hazards
Biochemical Analysis
Biochemical Properties
2,6-Di-tert-butyl-4-nitrophenol is an uncoupler of ATP-generating oxidative phosphorylation . Its bulky tert-butyl groups provide steric hindrance, which is a subject of study in relation to the spatial configuration and how it affects the compound’s reactivity and protective capabilities .
Cellular Effects
The in vitro findings suggest that this compound is an inhibitor of mitochondrial respiration . The toxicity profile of this compound is similar to that of 2,4-dinitrophenol (2,4-DNP), a well-recognized inhibitor of mitochondrial respiration .
Molecular Mechanism
It is known to act as an uncoupler of oxidative phosphorylation, disrupting the proton gradient across the mitochondrial membrane, leading to a decrease in ATP production .
Properties
IUPAC Name |
2,6-ditert-butyl-4-nitrophenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO3/c1-13(2,3)10-7-9(15(17)18)8-11(12(10)16)14(4,5)6/h7-8,16H,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCGKUUOTWLWJHE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4021559 | |
Record name | 2,6-Di-tert-butyl-4-nitrophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4021559 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
728-40-5 | |
Record name | 2,6-Di-tert-butyl-4-nitrophenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=728-40-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,6-Di-tert-butyl-4-nitrophenol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000728405 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,6-Di-tert-butyl-4-nitrophenol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=81682 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,6-Di-tert-butyl-4-nitrophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4021559 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,6-DI-TERT-BUTYL-4-NITROPHENOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R4V8VYQ7XL | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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